

A Comparative Guide to the Solubility of o-Tolunitrile in Various Solvent Systems

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Compound of Interest

Compound Name: ***o-Tolunitrile***

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This guide provides a comparative analysis of the solubility of ***o-Tolunitrile*** (also known as 2-methylbenzonitrile) in different solvent systems. Understanding the solubility of this versatile intermediate is crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Relative Solubility of ***o-Tolunitrile***: A Comparative Overview

o-Tolunitrile, a colorless to pale yellow liquid, exhibits a range of solubilities depending on the polarity of the solvent. Generally, it is sparingly soluble in water but demonstrates high solubility in common organic solvents. This is attributed to its molecular structure, which includes a polar nitrile group (-C≡N) and a nonpolar toluene moiety.

Qualitative Solubility Observations:

- Water: Sparingly soluble to insoluble. One source quantifies this as less than 0.1 g/100 mL at 17 °C.[1][2]
- Organic Solvents: Generally highly soluble. Solvents in which ***o-Tolunitrile*** is known to be soluble or miscible include:

- Alcohols (e.g., Methanol, Ethanol)[1][3][4]
- Ketones (e.g., Acetone)
- Ethers (e.g., Diethyl ether)[4]
- Halogenated hydrocarbons (e.g., Chloroform)[1]

Quantitative Solubility Data:

Despite extensive searches, specific quantitative solubility data for **o-tolunitrile** in a range of organic solvents at various temperatures remains elusive in readily available literature. The following table provides a summary of the qualitative and the limited quantitative information found.

Solvent System	Chemical Formula	Polarity	Solubility of o-Tolunitrile	Temperature (°C)
Water	H ₂ O	High	< 0.1 g/100 mL	17
Methanol	CH ₃ OH	High	Soluble (Slightly) [1][2]	Not Specified
Ethanol	C ₂ H ₅ OH	High	Soluble/Miscible[4]	Not Specified
Acetone	C ₃ H ₆ O	High	Soluble	Not Specified
Diethyl Ether	(C ₂ H ₅) ₂ O	Low	Miscible[4]	Not Specified
Chloroform	CHCl ₃	Medium	Soluble (Slightly) [1][2]	Not Specified

Experimental Protocol for Determining o-Tolunitrile Solubility

The following is a detailed methodology for determining the solubility of a liquid solute, such as **o-tolunitrile**, in an organic solvent. This protocol is based on the widely accepted "shake-flask" or isothermal equilibrium method.

Objective: To determine the equilibrium solubility of **o-tolunitrile** in a specific solvent at a controlled temperature.

Materials:

- **o-Tolunitrile** (high purity)
- Selected organic solvent (high purity)
- Analytical balance
- Thermostatic shaker or water bath with agitation capabilities
- Calibrated thermometer
- Glass vials or flasks with airtight seals
- Syringes and syringe filters (chemically compatible with the solvent and solute)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

- Preparation of Solvent: Ensure the selected solvent is of high purity to avoid any interference with the solubility measurement.
- Sample Preparation:
 - Add a known volume of the selected solvent to a series of glass vials or flasks.
 - To each vial, add an excess amount of **o-tolunitrile**. The presence of a distinct second phase (undissolved **o-tolunitrile**) is necessary to ensure that a saturated solution is formed.
- Equilibration:

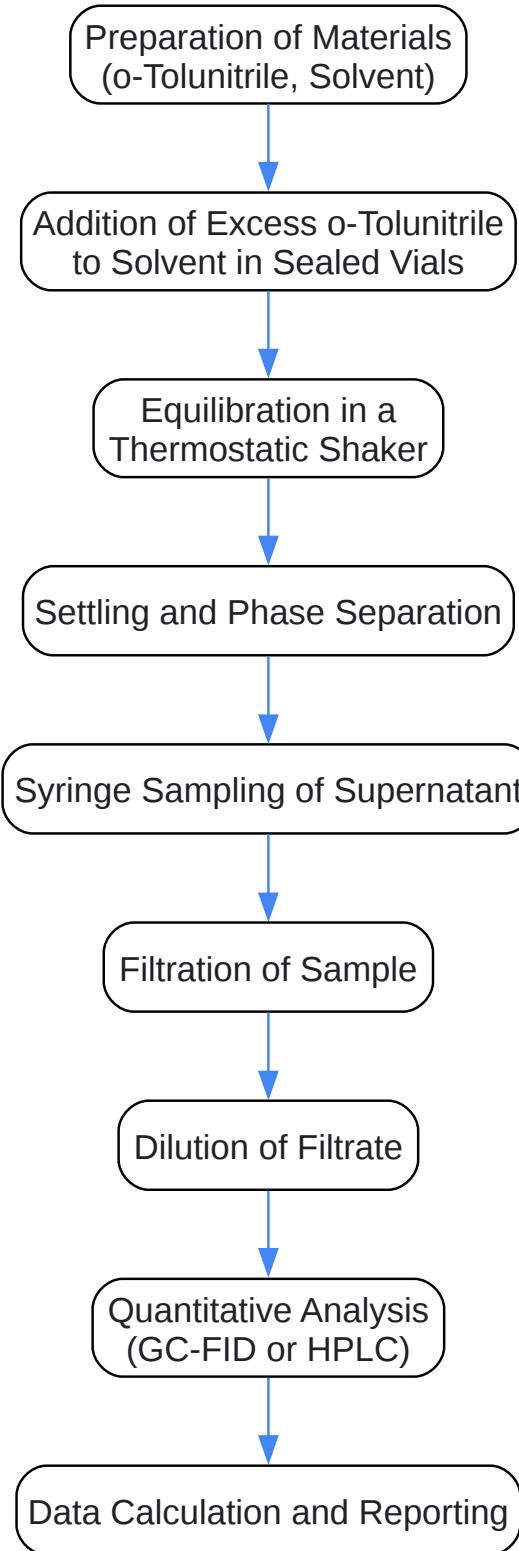
- Securely seal the vials to prevent solvent evaporation.
- Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature.
- Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to determine the required equilibration time in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

- Sample Collection and Phase Separation:
 - Once equilibrium is reached, cease agitation and allow the undissolved **o-tolunitrile** to settle.
 - Carefully withdraw a sample from the supernatant (the saturated solution) using a syringe.
 - Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of **o-tolunitrile**.
- Quantification:
 - Determine the mass of the collected filtrate.
 - Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of **o-tolunitrile**.
- Data Analysis:
 - Calculate the solubility of **o-tolunitrile** in the solvent in the desired units (e.g., g/100 mL, mole fraction).

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **o-tolunitrile**.

Experimental Workflow for o-Tolunitrile Solubility Determination



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Caption: Workflow for determining **o-tolunitrile** solubility.

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